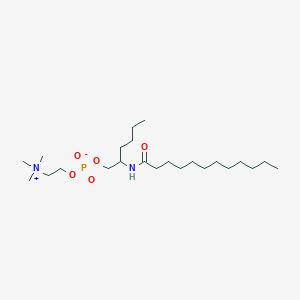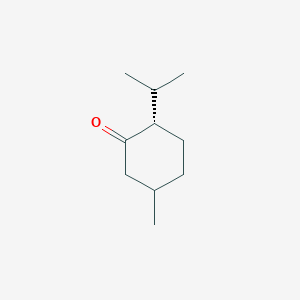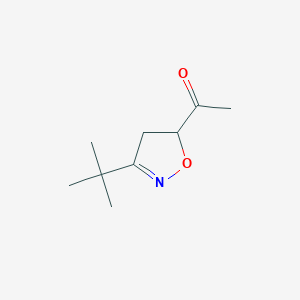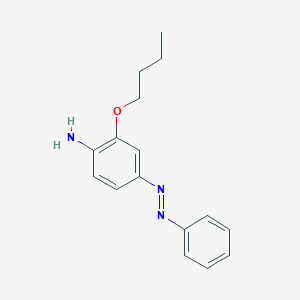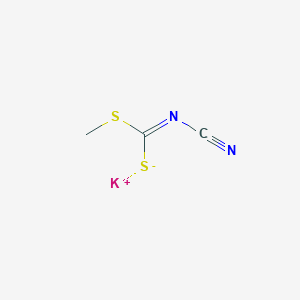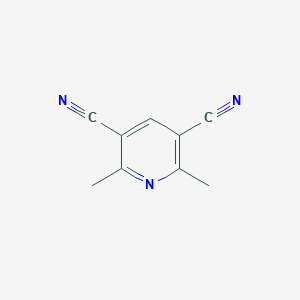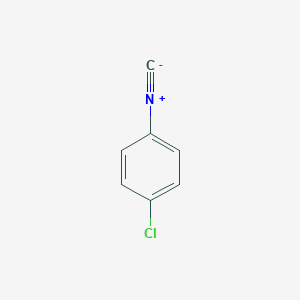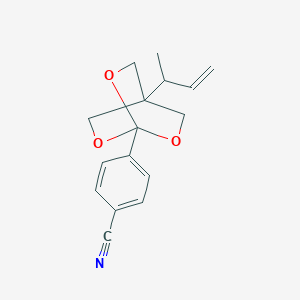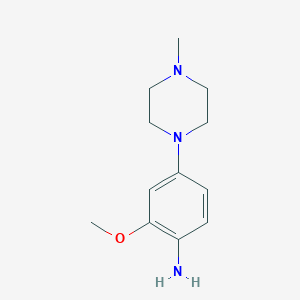
2-甲氧基-4-(4-甲基哌嗪-1-基)苯胺
描述
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a cycloalkylamine analogue that can be used as a component of organic synthesis intermediates. It is known for its application in the synthesis of active compounds such as ASP3026 . The compound has the molecular formula C17H28N4O and a molecular weight of 304.43 g/mol .
科学研究应用
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: Applied in the production of specialty chemicals and materials
作用机制
Target of Action
The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.
Mode of Action
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.
Biochemical Pathways
The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .
Result of Action
The molecular and cellular effects of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-methoxyaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C to 25°C.
Catalysts and Solvents: Common solvents used include dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and piperazine groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted derivatives with various functional groups
相似化合物的比较
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(Piperidin-1-ylmethyl)aniline
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- (4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the presence of both methoxy and piperazine groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYPGLRYFIVYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602870 | |
| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122833-04-9 | |
| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


